
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester
Overview
Description
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an amino group, a tert-butyl group, and a carbamic acid ester moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-amino-4-tert-butylphenol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4-tert-butyl-phenyl)-carbamic acid methyl ester
- (3-Amino-4-tert-butyl-phenyl)-carbamic acid ethyl ester
- (3-Amino-4-tert-butyl-phenyl)-carbamic acid isopropyl ester
Uniqueness
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester is unique due to its specific tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it more resistant to hydrolysis and suitable for applications where stability is crucial.
Biological Activity
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester, also known by its CAS number 873055-92-6, is a carbamate derivative with potential biological activities that have garnered interest in pharmaceutical research. This compound's structure incorporates an amino group and a tert-butyl group, which may influence its interaction with biological targets, making it a candidate for further investigation in drug development and therapeutic applications.
Chemical Structure and Properties
The compound features the following structural components:
- Amino group : Contributes to hydrogen bonding and reactivity.
- Tert-butyl group : Provides steric hindrance that may affect biological interactions.
- Carbamic acid ester moiety : Can undergo hydrolysis, releasing active components.
The biological activity of this compound is hypothesized to involve:
- Hydrogen bonding : The amino group can interact with enzymes or receptors, potentially modulating their activity.
- Hydrolysis : The ester bond can be cleaved to release the active form of the compound, which may engage in various biochemical pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antioxidant properties : Potential reduction of oxidative stress markers.
- Neuroprotective effects : Inhibition of amyloid-beta aggregation, relevant in Alzheimer's disease models .
- Anti-inflammatory effects : Modulation of cytokine production in cellular models .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Neuroprotective Study :
A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that the compound improved cell viability significantly compared to control groups treated only with Aβ, suggesting a protective role against neurotoxicity. However, the protective effect was not statistically significant when compared directly with established treatments like galantamine . -
Anti-inflammatory Mechanism :
In another study focused on inflammatory responses, the compound demonstrated a reduction in TNF-α levels when astrocytes were treated alongside Aβ. This suggests its potential utility in managing inflammation associated with neurodegenerative diseases . -
Enzyme Interaction :
The compound has been studied for its ability to inhibit key enzymes involved in neurodegeneration. Specifically, it showed promise as a β-secretase inhibitor, which could be beneficial for therapeutic strategies aimed at reducing amyloid plaque formation in Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for introducing the tert-butyl carbamate group into aromatic amines?
The tert-butyl carbamate (Boc) group is typically introduced via condensation reactions using di-tert-butyl dicarbonate (Boc₂O) or tert-butanol under acidic catalysis. For aromatic amines, Boc₂O is preferred due to its efficiency and mild conditions. In multi-step syntheses, Suzuki coupling (e.g., with boronic acid intermediates) or hydrogenation may follow to achieve the final structure . Solubility challenges in organic solvents can be mitigated by forming salts with fluorinated acids (e.g., trifluoroacetic acid) or using polar aprotic solvents like DMF .
Q. Which spectroscopic techniques are essential for characterizing tert-butyl carbamate derivatives?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of tert-butyl groups (δ ~1.2–1.4 ppm for nine equivalent protons) and carbamate linkages (C=O at ~150–155 ppm).
- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.
- Melting point analysis : To assess purity, with typical ranges between 100–150°C for similar derivatives .
Q. How does the tert-butyl group enhance stability during synthetic workflows?
The tert-butyl carbamate acts as a protective group, shielding amines from nucleophilic or oxidative reactions. It is stable under basic conditions and mild acidic hydrolysis (e.g., HCl/dioxane), enabling selective deprotection in multi-step syntheses .
Advanced Research Questions
Q. What experimental variables critically impact the yield of tert-butyl carbamate formation?
- Catalyst selection : Strong acids (e.g., H₂SO₄, HClO₄) accelerate Boc₂O-mediated reactions but may degrade sensitive substrates.
- Solvent polarity : Polar solvents (e.g., DCM, THF) improve solubility of aromatic amines.
- Reaction time/temperature : Prolonged heating (>12 hrs at 50–60°C) is often required for sterically hindered amines .
Q. How can researchers resolve contradictions in reported reaction yields for similar carbamate syntheses?
Discrepancies often arise from:
- Substrate purity : Impurities in starting materials (e.g., residual moisture) can inhibit Boc formation.
- Workup protocols : Incomplete extraction or premature neutralization may reduce isolated yields.
- Catalyst batch variability : Trace metal contaminants in acids can alter reaction kinetics. Method replication with controlled reagent sources is advised .
Q. What strategies optimize the solubility of amino intermediates during tert-butylation?
- Salt formation : Use of trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) to generate hydrophilic ammonium salts.
- Co-solvent systems : Mixtures of t-BuOAc with DMF or DMSO enhance dissolution of polar intermediates .
Q. How do tert-butyl carbamate intermediates integrate into peptide synthesis workflows?
Boc-protected amines are coupled to peptide chains using standard reagents like HOBt/DCC. Post-coupling, the Boc group is removed with TFA to expose the amine for subsequent reactions. This strategy is critical for synthesizing cyclic peptides or N-modified amino acid derivatives .
Q. Methodological Challenges and Solutions
Q. What are the risks of using perchloric acid (HClO₄) in tert-butylation, and what alternatives exist?
HClO₄ poses explosion hazards and is environmentally toxic. Safer alternatives include:
- Ionic liquids : e.g., [BMIM][BF₄], which act as dual solvents/catalysts.
- Solid acids : Nafion or sulfonated silica gels, enabling recyclability .
Q. How can researchers validate the absence of residual tert-butanol in final products?
- GC-MS headspace analysis : Detects volatile tert-butanol (bp 82–83°C).
- ¹³C NMR : Absence of tert-butanol’s quaternary carbon signal (δ ~68–70 ppm) confirms purity .
Q. What stability issues arise during long-term storage of tert-butyl carbamates?
Hydrolysis under humid conditions or exposure to strong acids/bases can degrade the Boc group. Storage recommendations:
Properties
IUPAC Name |
tert-butyl N-(3-amino-4-tert-butylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)11-8-7-10(9-12(11)16)17-13(18)19-15(4,5)6/h7-9H,16H2,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYSYSOBIFEYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.